"1-Chloro-6-(methylsulfonyl)isoquinoline" solubility and stability data
"1-Chloro-6-(methylsulfonyl)isoquinoline" solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 1-Chloro-6-(methylsulfonyl)isoquinoline
Abstract
This technical guide provides a comprehensive framework for the characterization of 1-Chloro-6-(methylsulfonyl)isoquinoline, a compound of significant interest in contemporary drug discovery and development. Given the nascent stage of research on this specific molecule, this document emphasizes predictive insights based on its structural motifs—a chloro-isoquinoline core and a methylsulfonyl substituent—and outlines robust, field-proven methodologies for the empirical determination of its solubility and stability profiles. The protocols detailed herein are grounded in international regulatory guidelines and are designed to furnish the user with a self-validating system for generating the high-quality data essential for advancing a compound through the development pipeline.
Introduction and Structural Rationale
1-Chloro-6-(methylsulfonyl)isoquinoline is a heterocyclic compound featuring a benzene ring fused to a pyridine ring, with a chlorine atom at the 1-position and a methylsulfonyl group at the 6-position. The physicochemical properties of this molecule are dictated by the interplay of these functional groups.
-
The Isoquinoline Core : The isoquinoline ring system is a common scaffold in numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] The nitrogen atom imparts a weak basicity (pKa of isoquinoline is 5.14), allowing for protonation and salt formation in acidic media, which can influence solubility.[2]
-
1-Chloro Substituent : The chlorine atom at the C-1 position is electron-withdrawing and renders this position susceptible to nucleophilic substitution, a key aspect of its synthetic utility but also a potential pathway for degradation.[4] Its presence increases the molecule's lipophilicity.
-
6-Methylsulfonyl Group : The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group and a hydrogen bond acceptor. This group typically increases the polarity and melting point of a molecule while potentially enhancing aqueous solubility compared to non-sulfonylated analogues.[5][6] However, its impact can be complex and is often balanced by the overall lipophilicity of the molecule.[7]
Based on this structural analysis, 1-Chloro-6-(methylsulfonyl)isoquinoline is predicted to be a crystalline solid with limited aqueous solubility but moderate to good solubility in common organic solvents.[4][8] Its stability will be contingent on its susceptibility to hydrolysis at the C-1 position and potential photolytic degradation, common for aromatic heterocycles.
Solubility Determination: Methodologies and Predictive Insights
A precise understanding of a compound's solubility is fundamental to its formulation and bioavailability.[9] For a novel compound like 1-Chloro-6-(methylsulfonyl)isoquinoline, a systematic approach to solubility screening is recommended.
Predicted Solubility Profile
The presence of the polar methylsulfonyl group may confer some aqueous solubility, while the chlorinated isoquinoline core suggests lipophilic character.[4][5] Therefore, a range of solvents with varying polarities should be investigated. Solubility in biorelevant media (e.g., FaSSIF, FeSSIF) is also critical for predicting oral absorption.[10]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[10][11][12]
Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid 1-Chloro-6-(methylsulfonyl)isoquinoline to a series of vials, each containing a known volume of a test solvent (e.g., water, pH-buffered solutions, ethanol, DMSO, biorelevant media).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient duration to reach equilibrium.[11] A preliminary experiment should be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[12]
-
Sample Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant.
-
Separation of Solids: To ensure only the dissolved compound is measured, the supernatant must be clarified. This is typically achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PTFE).[6]
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: For aqueous and buffered solutions, measure the pH of the saturated solution at the end of the experiment.[13]
Data Presentation:
The results should be tabulated for easy comparison.
| Solvent System | Temperature (°C) | pH (at equilibrium) | Solubility (mg/mL) |
| Purified Water | 25 | ||
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | ||
| pH 4.5 Acetate Buffer | 37 | ||
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | ||
| Ethanol | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| FaSSIF (Fasted State Simulated Intestinal Fluid) | 37 | ||
| FeSSIF (Fed State Simulated Intestinal Fluid) | 37 |
Visualizing the Solubility Workflow
Caption: Workflow for forced degradation (stress testing).
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period. [14][15][16]
-
Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH. * Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH. These studies should be conducted on at least three primary batches of the active pharmaceutical ingredient (API) in its proposed container closure system. [17]
Conclusion
While direct experimental data for 1-Chloro-6-(methylsulfonyl)isoquinoline is not yet widely available, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the standardized methodologies outlined in this guide. The structural features of the molecule suggest it will exhibit low aqueous solubility and potential susceptibility to hydrolytic and photolytic degradation. The detailed experimental protocols and logical workflows presented herein offer a clear path for researchers to generate the necessary data to support the development of this promising compound in pharmaceutical applications.
References
-
Lolli, G., & Gorni, A. (2014). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. PDA Journal of Pharmaceutical Science and Technology, 68(4), 355-373. [Link]
-
World Health Organization. (2018). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010. [Link]
-
Huynh-Ba, K. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]
-
Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
-
Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]
-
Matysiak, J., et al. (2009). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM, 909(1-3), 28-36. [Link]
-
Bruncko, M., et al. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. Journal of Medicinal Chemistry, 55(21), 9478-9488. [Link]
-
Czarnecka, K., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(14), 5364. [Link]
-
ResearchGate. Cascade Synthesis of Functionalized 2H‐Imidazo[5,1‐a]isoquinolinium Chlorides from Isoquinoline, Chloroformamidines (=Carbamimidoyl Chlorides), and Isocyanides. [Link]
-
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4043-4054. [Link]
-
ACS Publications. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. [Link]
-
SlideShare. Preparation and Properties of Isoquinoline. [Link]
-
Organic Chemistry Portal. Synthesis of isoquinolines. [Link]
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Wikipedia. Isoquinoline. [Link]
-
JACS Au. Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]
-
World Health Organization. Draft regional guidelines on stability testing of active substances and pharmaceutical products. [Link]
-
Egyptian Drug Authority. Guideline for Stability Study of Imported Drug Substance and Drug Product for human and biological products. [Link]
-
ChemSynthesis. 4-chloro-1-methylsulfonyl-1,2,3,4-tetrahydro-quinoline. [Link]
-
PubChem. Isoquinoline, 1-chloro-. [Link]
-
PubChem. 1-Chloro-3-methylisoquinoline. [Link]
Sources
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. Isoquinoline compounds [chemicalbook.com]
- 4. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 9. rheolution.com [rheolution.com]
- 10. raytor.com [raytor.com]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. who.int [who.int]
- 13. fda.gov [fda.gov]
- 14. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]
